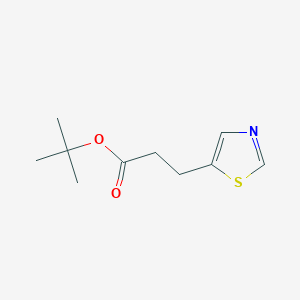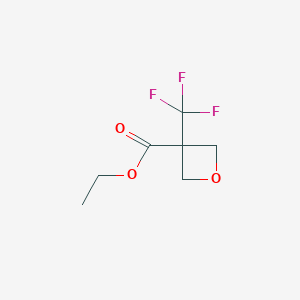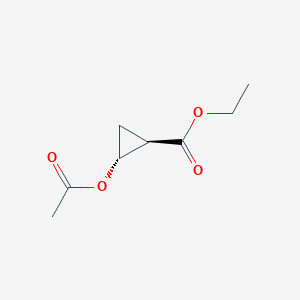![molecular formula C10H12FN B12953105 Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine: is a cyclopropylamine derivative characterized by the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of a fluorophenyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction and amination steps yield the desired compound.
Industrial Production Methods: Industrial production of ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry: In chemistry, ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. Its fluorophenyl group can enhance binding affinity and selectivity.
Medicine: In medicinal chemistry, ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to target proteins, while the cyclopropylamine moiety may modulate the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- **(1R,2R)-2-Phenylcyclopropyl)methanamine
- **(1R,2R)-2-(4-Fluorophenyl)cyclopropyl)methanamine
- **(1R,2R)-2-(3-Chlorophenyl)cyclopropyl)methanamine
Comparison: Compared to its analogs, ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance metabolic stability and improve the pharmacokinetic properties of the compound, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2/t8-,10-/m0/s1 |
InChI Key |
ASHHTAGUESNAIP-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC(=CC=C2)F)CN |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


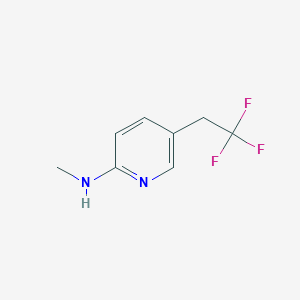
![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)
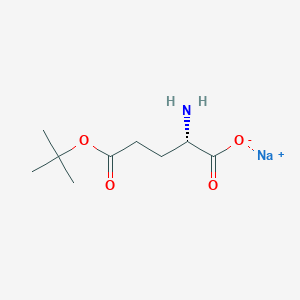

![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)


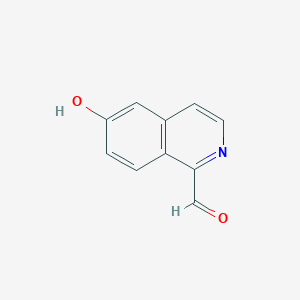
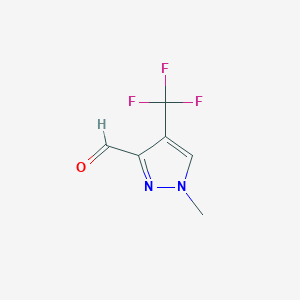
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)
